molecular formula C14H18O3 B15194711 Butyl 4-(prop-2-en-1-yloxy)benzoate CAS No. 6967-52-8

Butyl 4-(prop-2-en-1-yloxy)benzoate

Cat. No.: B15194711
CAS No.: 6967-52-8
M. Wt: 234.29 g/mol
InChI Key: RRRJOICOZVSNNH-UHFFFAOYSA-N
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Description

Butyl 4-(prop-2-en-1-yloxy)benzoate is a benzoic acid derivative esterified with a butyl group and substituted at the para position with a propenyloxy (allyloxy) moiety. This structure combines the aromatic benzoate core with an unsaturated allyl ether group, imparting unique reactivity and physicochemical properties.

Properties

CAS No.

6967-52-8

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

butyl 4-prop-2-enoxybenzoate

InChI

InChI=1S/C14H18O3/c1-3-5-11-17-14(15)12-6-8-13(9-7-12)16-10-4-2/h4,6-9H,2-3,5,10-11H2,1H3

InChI Key

RRRJOICOZVSNNH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OCC=C

Origin of Product

United States

Chemical Reactions Analysis

NSC 68338 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NSC 68338 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential effects on biological systems and its use in biological assays.

    Medicine: It is investigated for its potential therapeutic effects and its use in drug development.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of NSC 68338 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Butyl 4-(prop-2-en-1-yloxy)benzoate and analogous compounds:

Compound Name Substituent(s) Key Functional Groups Applications/Reactivity Highlights
This compound Propenyloxy (para) + butyl ester Allyl ether, benzoate ester Potential polymerization via allyl group; photodegradation pathways distinct from alkyl benzoates
Butyl benzoate None (simple alkyl ester) Benzoate ester Cosmetic plasticizer, fragrance; hydrolyzes to benzoic acid
Ethyl 4-(dimethylamino)benzoate Dimethylamino (para) + ethyl ester Tertiary amine, benzoate ester Co-initiator in resins; higher reactivity in photopolymerization vs. alkyl esters
Propyl benzoate None (propyl ester) Benzoate ester Fragrance ingredient; intermediate in organic synthesis
2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate Methoxy + propenyloxy (meta) Allyl ether, methoxy, benzoate ester Pharmaceutical evaluation (e.g., eugenol derivatives); supramolecular packing via C–H···O bonds

Physicochemical Properties

  • However, the butyl chain retains hydrophobic character, balancing solubility .
  • Thermal Stability : Allyl ethers are prone to thermal and photochemical degradation. This compound may exhibit lower thermal stability than alkyl benzoates due to the unsaturated allyl group .

Reactivity and Degradation Pathways

  • Photodegradation: Butyl benzoate undergoes hydrolysis and oxidation to form benzoic acid and p-benzoquinone under UV/TiO₂ conditions . In contrast, the propenyloxy group in this compound may lead to allyl oxidation or crosslinking, yielding epoxides or conjugated dienes, as seen in similar allyl-containing compounds .
  • Polymerization Potential: The allyl group enables radical-mediated polymerization, a feature absent in alkyl benzoates. This property could be exploited in resin formulations or coatings .

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